molecular formula C14H29ClN2O B14508596 1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 63226-56-2

1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14508596
CAS No.: 63226-56-2
M. Wt: 276.84 g/mol
InChI Key: ZESUUWJUDRLTHS-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride is an ionic liquid that has garnered significant interest due to its unique chemical and physical properties. Ionic liquids, in general, are salts in the liquid state at relatively low temperatures. This particular compound is characterized by its imidazolium cation, which is functionalized with a hydroxyethyl group, and its chloride anion. The presence of the hydroxyethyl group enhances its hydrogen bonding capacity, making it a versatile solvent and catalyst in various chemical reactions .

Preparation Methods

The synthesis of 1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the quaternization of 1-methylimidazole with 2-chloroethanol. The reaction is carried out in a two-necked round-bottomed flask fitted with a reflux condenser. The mixture is heated under reflux conditions until the reaction is complete . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride is primarily based on its ability to form hydrogen bonds and ionic interactions. The hydroxyethyl group enhances its hydrogen bonding capacity, allowing it to interact with various substrates and solvents. The imidazolium cation can stabilize transition states in catalytic reactions, while the chloride anion can participate in nucleophilic substitution reactions .

Comparison with Similar Compounds

1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other imidazolium-based ionic liquids, such as:

Properties

CAS No.

63226-56-2

Molecular Formula

C14H29ClN2O

Molecular Weight

276.84 g/mol

IUPAC Name

2-(2-methyl-3-octyl-1,2-dihydroimidazol-1-ium-1-yl)ethanol;chloride

InChI

InChI=1S/C14H28N2O.ClH/c1-3-4-5-6-7-8-9-15-10-11-16(12-13-17)14(15)2;/h10-11,14,17H,3-9,12-13H2,1-2H3;1H

InChI Key

ZESUUWJUDRLTHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=C[NH+](C1C)CCO.[Cl-]

Origin of Product

United States

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